molecular formula C11H14N2O B10854123 Norpsilocin-d4

Norpsilocin-d4

Cat. No.: B10854123
M. Wt: 194.27 g/mol
InChI Key: MTJOWJUQGYWRHT-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of norpsilocin-d4 involves several steps:

Chemical Reactions Analysis

Norpsilocin-d4 undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Norpsilocin-d4 exerts its effects primarily through its action on the 5-HT2A receptor. As a near full agonist, it binds to this receptor and activates it, leading to various downstream signaling pathways. This receptor is associated with the psychedelic effects observed with compounds like psilocin . The exact molecular targets and pathways involved are still under investigation, but its high potency at the 5-HT2A receptor is a key factor in its mechanism of action .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-1H-indol-4-ol

InChI

InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3/i5D2,6D2

InChI Key

MTJOWJUQGYWRHT-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])NC

Canonical SMILES

CNCCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

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